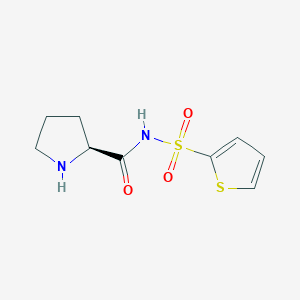

N-(2-Thiophenesulfonyl)-L-prolinamide

Description

Contextualization within Organocatalysis and Medicinal Chemistry

N-(2-Thiophenesulfonyl)-L-prolinamide is recognized for its applications in both organocatalysis and medicinal chemistry. chemimpex.com In organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, this compound functions as a chiral catalyst. orgasynth.comnewhavenpharma.comdelchimica.com Its inherent chirality, derived from the L-proline backbone, makes it a candidate for developing asymmetric reactions, which are crucial for producing enantiomerically pure substances, a common requirement in the pharmaceutical industry. boropharm.comnewhavenpharma.com

In the realm of medicinal chemistry, the compound is valued as a versatile building block for the synthesis of more complex, biologically active molecules. chemimpex.com Researchers in pharmaceutical development explore its potential as a core structure for new drug candidates, leveraging its unique features to potentially enhance the efficacy of treatments for specific diseases. chemimpex.com Furthermore, it serves as a tool in biochemical research for investigating enzyme inhibition and protein interactions, aiding in the understanding of complex biological pathways. chemimpex.com

Significance of the L-Prolinamide Scaffold and Thiophenesulfonyl Moiety in Chemical Design

The functional and structural properties of this compound are directly attributable to its two primary components: the L-prolinamide scaffold and the thiophenesulfonyl moiety.

The L-Prolinamide Scaffold is a privileged structure in organocatalysis. L-proline and its derivatives are among the most successful catalysts for asymmetric transformations, such as aldol (B89426) and Mannich reactions. mdpi.comnih.govnih.gov The prolinamide framework is easily prepared, and its catalytic activity can be finely tuned through structural modifications. mdpi.com The acidity of the amide proton (N-H) is often a crucial factor in the catalytic cycle, influencing both reactivity and stereoselectivity. mdpi.com The rigid, five-membered ring of proline provides a well-defined stereochemical environment that is effective in controlling the facial selectivity of reactions.

The Thiophenesulfonyl Moiety contributes significantly to the compound's chemical properties and potential applications. The thiophene (B33073) ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org It is often used as a bioisosteric replacement for a phenyl ring, which can improve a molecule's metabolic stability and binding affinity. nih.gov The sulfur heteroatom in the thiophene ring imparts distinct electronic properties and can engage in specific interactions with biological targets. nih.gov The sulfonamide group is another key functional group in medicinal chemistry, found in a wide array of therapeutic agents. nih.gov This group is known to enhance solubility and can act as a hydrogen bond donor and acceptor, facilitating strong binding to enzyme active sites. chemimpex.com The combination of the thiophene ring and the sulfonyl group in this compound results in a moiety with enhanced reactivity and unique electronic characteristics. chemimpex.com

Scope and Research Trajectories of this compound

The distinct structural features of this compound open several avenues for current and future research. The primary trajectories focus on its further development and application in specialized chemical fields.

Pharmaceutical Synthesis: The compound is actively explored as an intermediate in the synthesis of novel pharmaceuticals. chemimpex.com A key area of investigation is its use in the design of specific enzyme inhibitors, which is a cornerstone of modern drug discovery. chemimpex.com

Asymmetric Catalysis: There is ongoing interest in its role as an organocatalyst. boropharm.comalfachemic.com Research is directed toward expanding the scope of asymmetric reactions it can effectively catalyze and improving the enantioselectivity and efficiency of these transformations.

Materials Science: The ability of the compound to form stable complexes with metal ions suggests potential applications in materials science and coordination chemistry. chemimpex.com These complexes could possess interesting catalytic, electronic, or optical properties.

Organic Electronics: The electronic properties conferred by the thiophene moiety make this compound an attractive candidate for research in organic electronics and photonic devices. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1089663-51-3 chemimpex.comalfachemic.com |

| Molecular Formula | C₉H₁₂N₂O₃S₂ chemimpex.comichemical.com |

| Molecular Weight | 260.33 g/mol chemimpex.comalfachemic.com |

| Appearance | White to off-white crystal chemimpex.com |

| Purity | ≥ 99% (Chiral purity) chemimpex.com |

Table 2: Summary of Key Research Applications

| Field of Research | Specific Application | Reference |

|---|---|---|

| Organocatalysis | Chiral catalyst for asymmetric synthesis | boropharm.comorgasynth.comnewhavenpharma.com |

| Medicinal Chemistry | Building block for bioactive molecules | chemimpex.com |

| Pharmaceutical Development | Scaffold for potential drug candidates and enzyme inhibitors | chemimpex.com |

| Biochemical Research | Tool for studying enzyme inhibition and protein interactions | chemimpex.com |

| Materials Science | Ligand for the formation of stable metal complexes | chemimpex.com |

| Organic Electronics | Component for photonic and electronic devices | chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3S2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12)/t7-/m0/s1 |

InChI Key |

LGJKEXWBLODWJF-ZETCQYMHSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |

Canonical SMILES |

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2 Thiophenesulfonyl L Prolinamide

Established Synthetic Pathways for N-(2-Thiophenesulfonyl)-L-prolinamide

The synthesis of this compound typically involves the formation of a sulfonamide bond between a thiophenesulfonyl moiety and the nitrogen atom of L-prolinamide. This can be achieved through two primary strategies: N-sulfonylation of L-prolinamide or amide coupling reactions.

N-Sulfonylation Protocols of L-Prolinamide

The direct N-sulfonylation of L-prolinamide with a suitable thiophenesulfonylating agent is a common and straightforward approach. This method involves the reaction of L-prolinamide with 2-thiophenesulfonyl chloride in the presence of a base. The base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

Commonly used bases for this transformation include organic amines such as triethylamine (B128534) or pyridine, as well as inorganic bases like sodium carbonate or potassium carbonate. The choice of solvent is also critical and can influence the reaction rate and yield. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are frequently employed.

A general procedure involves dissolving L-prolinamide in the chosen solvent, followed by the addition of the base. 2-Thiophenesulfonyl chloride is then added, often dropwise, at a controlled temperature, typically ranging from 0 °C to room temperature, to manage the exothermic nature of the reaction.

Table 1: Representative N-Sulfonylation Conditions

| L-Prolinamide Starting Material | Sulfonylating Agent | Base | Solvent | Typical Yield (%) |

| L-Prolinamide | 2-Thiophenesulfonyl chloride | Triethylamine | Dichloromethane | 85-95 |

| L-Prolinamide | 2-Thiophenesulfonyl chloride | Pyridine | Tetrahydrofuran | 80-90 |

| L-Prolinamide | 2-Thiophenesulfonyl chloride | Potassium carbonate | Acetonitrile | 75-85 |

Amide Coupling Strategies in Thiophenesulfonyl Prolinamide Synthesis

An alternative synthetic route involves the coupling of 2-thiophenesulfonic acid with L-prolinamide. This approach requires the activation of the sulfonic acid to facilitate the formation of the sulfonamide bond. Various coupling reagents commonly used in peptide synthesis can be adapted for this purpose.

Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are effective in activating the sulfonic acid. nih.gov The activated species, an O-sulfonylisourea or a sulfonyl ester, then readily reacts with the primary amine of L-prolinamide.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane. The presence of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), is often necessary to ensure the amine is in its free base form. luxembourg-bio.com

Table 2: Common Amide Coupling Reagents and Conditions

| Sulfonic Acid | Amine | Coupling Reagent | Additive | Base | Solvent |

| 2-Thiophenesulfonic acid | L-Prolinamide | EDC | HOBt | DIPEA | DMF |

| 2-Thiophenesulfonic acid | L-Prolinamide | DCC | NHS | Triethylamine | Dichloromethane |

| 2-Thiophenesulfonic acid | L-Prolinamide | HATU | - | DIPEA | Acetonitrile |

Synthesis and Exploration of this compound Derivatives

The structural versatility of this compound allows for modifications at both the thiophene (B33073) ring and the L-prolinamide core. These derivatizations are aimed at fine-tuning the steric and electronic properties of the molecule for specific applications.

Modification of the Thiophene Moiety

The thiophene ring presents several positions (3, 4, and 5) that are amenable to electrophilic substitution or metal-catalyzed cross-coupling reactions. Halogenation, nitration, and acylation are common electrophilic substitution reactions that can introduce new functional groups onto the thiophene ring.

For instance, bromination at the 5-position of the thiophene ring can be achieved using N-bromosuccinimide (NBS). The resulting 5-bromo-N-(2-thiophenesulfonyl)-L-prolinamide can then serve as a versatile intermediate for further transformations, such as Suzuki or Sonogashira cross-coupling reactions, to introduce aryl, heteroaryl, or alkynyl substituents.

Structural Variation at the L-Prolinamide Core

Modifications to the L-prolinamide scaffold can be achieved by starting with substituted L-proline derivatives. For example, using 4-hydroxy-L-prolinamide or 4-fluoro-L-prolinamide in the initial sulfonylation or coupling reaction would yield the corresponding N-(2-thiophenesulfonyl) derivatives with functionality at the 4-position of the pyrrolidine (B122466) ring.

Furthermore, the amide group of the prolinamide can be derivatized. For example, N-alkylation or N-arylation of the primary amide can be accomplished, although this often requires protection of the sulfonamide nitrogen to prevent competing reactions.

Green Chemistry Approaches in Synthetic Production and Catalyst Immobilization

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for synthesizing pharmacologically relevant molecules, including this compound. These methodologies prioritize the reduction of hazardous waste, minimization of energy consumption, and the use of renewable resources and recyclable catalysts. Key areas of advancement include the use of biocatalysts for precursor synthesis, the application of environmentally benign solvents, and the development of immobilized, reusable catalyst systems for the formation of sulfonamides.

Biocatalytic Synthesis of the L-Prolinamide Moiety

A significant green advancement applicable to the synthesis of this compound is the enzymatic production of its core structure, L-prolinamide. Traditional chemical amidation of L-proline often involves harsh reagents like thionyl chloride, which generate hazardous byproducts such as SO2 and HCl and can lead to racemization. rsc.org Biocatalysis offers a highly selective and environmentally friendly alternative.

Researchers have demonstrated the direct, racemization-free amidation of unprotected L-proline using an immobilized lipase (B570770) variant, CalB (lipase B from Candida antarctica). rsc.org This one-pot transformation employs ammonia (B1221849) in an organic solvent, significantly improving atom economy from 45.5% in chemical methods to 86.4%. rsc.org The enzyme's stability and the high optical purity of the product (ee >99%) highlight the industrial viability of this green process. rsc.org The performance of different CalB variants in this transformation underscores the potential for enzyme engineering to further optimize reaction efficiency.

| Enzyme Catalyst | Relative Conversion (%) | Reaction Conditions |

|---|---|---|

| Novozym 435 (Wild Type CalB) | 100 | 33 mM L-proline, 0.5 M NH3 in 2-methyl-2-butanol, 70°C, 16h |

| CalBopt-24 T245S | 200 | |

| Immobilized Wild Type CalB | 120 |

Sustainable Methods for Sulfonamide Bond Formation

The formation of the sulfonamide linkage between the 2-thiophenesulfonyl group and the L-prolinamide nitrogen is another critical step where green chemistry principles can be applied. Eco-friendly strategies focus on replacing hazardous solvents and reagents and developing catalytic systems that are both efficient and recyclable.

One approach involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, followed by reaction with an amine in sustainable solvents. A study demonstrated the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an effective oxidant for converting thiols to sulfonyl chlorides, which then react with amines to yield sulfonamides in good to excellent yields. researchgate.net This process is effective in environmentally friendly solvents like water, ethanol, and glycerol, and features a simple, solvent-free workup that involves only filtration. researchgate.net The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has also been reported as a green, biodegradable, and recyclable medium for synthesizing thioamides, a related class of sulfur-containing compounds, without the need for an additional catalyst. rsc.org

| Solvent | Oxidant | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| Water | NaDCC·2H2O | 3 | 72 |

| Ethanol | NaDCC·2H2O | 3 | 81 |

| Glycerol | NaDCC·2H2O | 24 | 78 |

| ChCl/Glycerol (1:2) | NaDCC·2H2O | 24 | 75 |

Catalyst Immobilization and Reusability

A cornerstone of green synthetic chemistry is the development of catalysts that can be easily separated from the reaction mixture and reused across multiple cycles, thereby reducing cost and waste. For sulfonamide synthesis, significant progress has been made in immobilizing catalysts on solid supports, particularly magnetic nanoparticles.

For instance, a magnetically reusable catalyst, Fe3O4@dopamine-PO-CuBr2, was developed for preparing N-aryl sulfonamide derivatives. researchgate.net This system allows for the simple separation of the catalyst from the reaction medium using an external magnet, enabling its efficient reuse. Another study reported a palladium complex immobilized on Fe3O4 nanoparticles for one-pot, three-component reactions to produce sulfonamides in a green ionic liquid solvent, [BMIM]PF6. researchgate.net This nanocatalyst demonstrated high stability and efficiency, being successfully recovered and reused eight times without significant loss of activity. researchgate.net

While not directly used in the final compound's synthesis, the reusability of organocatalysts like L-proline in related reactions showcases a powerful green chemistry tool. tandfonline.comtandfonline.com In the synthesis of bioactive hydrazones, L-proline was recovered by water extraction and reused for at least three additional cycles without a significant drop in product yield, demonstrating an efficient and sustainable protocol. tandfonline.comtandfonline.com

| Catalyst Cycle | Product Yield (%) |

|---|---|

| 1st Use | 94 |

| 2nd Use | 92 |

| 3rd Use | 91 |

| 4th Use | 89 |

N 2 Thiophenesulfonyl L Prolinamide As an Asymmetric Organocatalyst

Fundamental Principles of N-(2-Thiophenesulfonyl)-L-prolinamide Catalysis

The catalytic prowess of this compound is rooted in the synergistic effects of its structural components. The prolinamide core provides the fundamental mechanism for catalytic turnover, while the thiophenesulfonyl group plays a crucial role in enhancing both the catalyst's activity and its ability to dictate the stereochemical outcome of the reaction.

Role of the Prolinamide Moiety in Enamine/Iminium Catalysis

The L-prolinamide scaffold is central to the catalyst's function, operating through well-established enamine and iminium ion catalytic cycles. In a typical aldol (B89426) reaction, the secondary amine of the proline ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of an acceptor aldehyde.

The formation of the enamine intermediate raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile. Concurrently, the catalyst can activate the electrophile through the formation of an iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more susceptible to nucleophilic attack. This dual activation mode is a hallmark of many proline-based organocatalysts. The chiral environment of the prolinamide ensures that the approach of the electrophile to the enamine is facially biased, leading to the preferential formation of one enantiomer of the aldol product.

Influence of the Thiophenesulfonyl Group on Catalytic Activity and Selectivity

The N-thiophenesulfonyl group is not merely a passive substituent; it actively participates in the catalytic process, significantly influencing both the rate and the stereoselectivity of the reaction. Research suggests that the sulfonamide proton's acidity is a key factor. This acidic proton can engage in hydrogen bonding with the carbonyl oxygen of the acceptor aldehyde, effectively organizing the transition state assembly.

Specifically, in the case of this compound, a crucial hydrogen bonding interaction between the amide proton and the sulfur atom of the thiophene (B33073) ring has been proposed. This interaction helps to fix the conformation of the catalyst, creating a more rigid and well-defined chiral pocket. This pre-organization of the catalytic environment is believed to be responsible for the high levels of enantioselectivity observed in reactions catalyzed by this compound. The reaction is thought to proceed via an anti-trans-transition state, which ultimately dictates the absolute configuration of the product.

Asymmetric Aldol Reactions Catalyzed by this compound

The practical application of this compound as an organocatalyst is prominently demonstrated in its successful use in various asymmetric aldol reactions. It has proven to be a highly effective catalyst for both intermolecular reactions and in the total synthesis of natural products.

Intermolecular Asymmetric Aldol Reactions

This compound has been successfully employed in direct intermolecular asymmetric aldol reactions between a range of ketones and aldehydes. The catalyst has demonstrated the ability to promote the formation of chiral β-hydroxy ketones with high yields and excellent stereoselectivities. The specific outcomes are, however, dependent on the nature of the substrates and the reaction conditions.

Below is a table summarizing the performance of this compound in the aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes.

| Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | 95 | >95:5 | 98 |

| 4-Chlorobenzaldehyde | 92 | >95:5 | 96 |

| Benzaldehyde | 88 | 90:10 | 92 |

| 4-Methoxybenzaldehyde | 85 | 88:12 | 90 |

Enantioselective Synthesis of Convolutamydine Derivatives

A notable application of this compound is in the enantioselective synthesis of convolutamydine alkaloids. For instance, the synthesis of (R)-convolutamydine A has been achieved through a key asymmetric aldol reaction between isatin (B1672199) and acetone (B3395972).

This transformation is particularly significant as it demonstrates the catalyst's ability to handle challenging substrates like isatins, which are prone to side reactions. The use of this compound allows for catalyst loadings as low as 2 mol% without a significant loss in enantioselectivity, highlighting its high catalytic efficiency. The reaction proceeds through the aforementioned anti-trans-transition state to furnish the desired (R)-enantiomer of the product.

The following table presents the results for the synthesis of various convolutamydine derivatives using this catalytic system.

| Isatin Derivative (Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |

| H | 96 | 95 |

| 5-Bromo | 94 | 97 |

| 5-Methoxy | 90 | 93 |

| N-Methyl | 98 | 96 |

Substrate Scope and Stereoselectivity in Aldol Catalysis

The versatility of this compound as an organocatalyst is further underscored by its broad substrate scope in asymmetric aldol reactions. It has been shown to be effective with a variety of ketone and aldehyde coupling partners, consistently delivering high levels of stereocontrol.

The catalyst generally favors the formation of the anti-aldol adduct, a selectivity that is attributed to the sterically demanding nature of the catalyst's chiral environment. The enantioselectivity is consistently high across a range of electronically and sterically diverse substrates. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents react efficiently, as do various cyclic and acyclic ketones. This broad applicability makes this compound a valuable tool for the synthesis of a wide array of chiral building blocks.

Mechanisms of Asymmetric Induction in this compound Catalyzed Reactions

The stereochemical outcome of reactions catalyzed by this compound is governed by a network of non-covalent interactions within the transition state. These interactions precisely orient the reacting molecules, leading to the preferential formation of one enantiomer over the other. The key mechanistic features involve specific hydrogen bonding interactions that stabilize the favored transition state.

Hydrogen bonding is a critical factor in the catalytic cycle of proline sulfonamide-based organocatalysts. nih.gov The sulfonamide N-H proton, in particular, acts as a crucial hydrogen bond donor, activating the electrophile (e.g., an aldehyde or isatin) and increasing its susceptibility to nucleophilic attack. nih.gov In the specific case of this compound, the thiophene ring is hypothesized to play a direct role in enhancing stereoselectivity through favorable hydrogen-bonding interactions with the sulfonamide group. nih.gov

The catalytic cycle typically involves the formation of an enamine intermediate between the L-prolinamide catalyst and a carbonyl nucleophile (like acetone). The catalyst then directs the approach of the electrophile. The sulfonamide moiety orients the electrophile via hydrogen bonding, while the bulky thiophenesulfonyl group provides steric hindrance that blocks one face of the enamine, allowing the electrophile to attack from the less hindered face. This dual activation, where the catalyst activates both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), is a hallmark of bifunctional organocatalysts. nih.gov

The enantioselectivity of reactions catalyzed by this compound is rationalized by analyzing the geometry of the competing transition states. For the aldol reaction, a widely accepted model involves a chair-like transition state where the catalyst, nucleophile, and electrophile are held in a rigid arrangement. nih.gov

Computational models and experimental evidence for similar proline sulfonamides suggest a preferred anti-Re transition state. nih.gov A key interaction proposed for thiophene-containing proline sulfonamides is a favorable hydrogen-bonding interaction between the thiophene moiety and the sulfonamide group. nih.gov This interaction helps to lock the conformation of the catalyst, creating a well-defined chiral pocket. The electrophile (e.g., an isatin) is positioned by a hydrogen bond between its carbonyl group and the acidic N-H proton of the sulfonamide. This orientation, combined with the steric shielding from the thiophenesulfonyl group, dictates the trajectory of the enamine attack, leading to high stereoselectivity. nih.govresearchgate.net This model successfully explains the observed enantiomeric excess in products formed using this catalyst. nih.gov

Heterogenization and Recyclability of this compound Catalysts

A significant advantage of organocatalysts is their potential for immobilization on solid supports, which facilitates catalyst separation and recycling, enhancing the sustainability of the process. This compound has been successfully heterogenized using various supports.

This compound can be effectively immobilized within the layers of montmorillonite (B579905) clay through a simple ion-exchange method. researchgate.net This entrapped catalyst has proven to be a highly efficient and recyclable heterogeneous organocatalyst for asymmetric aldol reactions. researchgate.netnitech.ac.jp

The montmorillonite-entrapped catalyst has been successfully applied to the reaction between various isatins and acetone or acetaldehyde, affording the corresponding 3-hydroxy-2-oxindole products with high enantioselectivity. researchgate.net A key benefit of this system is its excellent reusability. The catalyst can be easily recovered by simple filtration after the reaction and reused multiple times without a significant deterioration in its catalytic activity or enantioselectivity. researchgate.net

| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 95 | 96 |

| 2 | 94 | 95 |

| 3 | 93 | 96 |

| 4 | 92 | 94 |

This interactive table summarizes representative data on the recyclability of the montmorillonite-entrapped this compound catalyst. The data illustrates the catalyst's stability and consistent performance over multiple cycles.

Supporting organocatalysts on ionic liquids (ILs) is another effective strategy for improving catalyst recovery and recyclability. benthamdirect.comrsc.org While specific studies on this compound supported on ionic liquids are not detailed, the approach has been successfully demonstrated for other proline and prolinamide-based catalysts. benthamdirect.comrsc.org

In this methodology, the catalyst is covalently attached to an ionic liquid moiety. The resulting catalyst possesses the unique solubility properties of ionic liquids, allowing for straightforward separation from the reaction mixture, which is typically immiscible with the IL phase. benthamdirect.com For instance, an ionic liquid-supported prolinamide catalyst used in the synthesis of the Wieland-Miescher ketone was successfully recycled six times. benthamdirect.com Furthermore, the IL support can sometimes enhance catalytic activity by facilitating the accessibility of hydrophobic reactants to the catalyst's active sites, particularly in aqueous media. rsc.org This strategy represents a promising avenue for the development of highly reusable catalytic systems based on this compound.

Biological Activity and Molecular Mechanisms of N 2 Thiophenesulfonyl L Prolinamide

N-(2-Thiophenesulfonyl)-L-prolinamide as an Enzyme Inhibitor

There is no publicly available information from in vitro or in vivo studies to confirm or quantify the enzyme inhibitory activity of this compound.

In Vitro Enzyme Inhibition Studies

No data from in vitro enzyme inhibition assays for this compound have been found in the scientific literature. Therefore, key parameters such as IC50 values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by half, are not available for this compound.

Target Enzyme Identification and Specificity Profiling (e.g., iNOS, COX-II, HDAC, Proteasome)

There are no published studies identifying the specific enzyme targets of this compound. While compounds containing thiophene (B33073) sulfonamide scaffolds have been investigated as inhibitors for various enzymes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-II (COX-II), histone deacetylases (HDACs), and the proteasome, there is no evidence to suggest that this compound has been screened against these or any other specific enzymes.

Structure-Activity Relationship (SAR) Studies for Biological Function

Specific structure-activity relationship (SAR) studies for this compound are not available. SAR studies require the synthesis and biological testing of a series of related analogs to determine how specific structural modifications influence their biological activity.

Impact of Thiophene Sulfonyl Group Modifications on Activity

While the thiophene sulfonyl group is a common feature in many biologically active molecules, no research has been published that specifically investigates how modifications to this group in the context of this compound affect its potential biological activity.

Pyrrolidine (B122466) Stereochemistry and its Role in Potency and Selectivity

The L-prolinamide moiety imparts a specific stereochemistry to the molecule. The stereochemistry of the pyrrolidine ring is often crucial for the potency and selectivity of enzyme inhibitors, as it dictates the three-dimensional arrangement of functional groups that interact with the chiral environment of an enzyme's active site. However, without biological data for this compound and its corresponding D-enantiomer or other diastereomers, the precise role of its pyrrolidine stereochemistry cannot be determined.

Molecular Interaction Analysis with Biological Macromolecules

There are no published molecular modeling, X-ray crystallography, or other biophysical studies detailing the interactions between this compound and any biological macromolecules. Such studies are essential for understanding the molecular basis of a compound's activity, including the specific binding modes and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with its biological target.

Ligand-Protein Binding Mechanisms (e.g., Hydrogen Bonding, Metal Complexation)

The interaction of this compound with protein targets is a multifaceted process involving a variety of non-covalent interactions. The structural components of the molecule, including the sulfonamide group and the thiophene ring, play crucial roles in establishing these connections.

Hydrogen Bonding: The sulfonamide moiety is a key player in forming hydrogen bonds. nih.gov The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, while the hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor. nih.gov Furthermore, the amide group of the prolinamide portion presents another hydrogen bond donor (N-H) and acceptor (C=O). These groups can engage in a network of hydrogen bonds with amino acid residues in a protein's binding site, such as the backbone amides or the side chains of polar amino acids like serine, threonine, asparagine, and glutamine. nih.gov

Computational studies on related thioamides have suggested that while they are generally considered weaker hydrogen-bond acceptors than their oxo-amide counterparts, they can be stronger hydrogen-bond donors. nsf.govchemrxiv.orgresearchgate.net The precise geometry of the interaction within the protein's local microenvironment is a critical determinant of the strength of these bonds. nsf.gov For sulfonamides, studies have shown that the amino protons have a preference for hydrogen bonding to sulfonyl oxygens. nih.gov

Interactive Data Table: Potential Hydrogen Bond Interactions of this compound

| Functional Group on Ligand | Potential Role | Potential Protein Partner (Amino Acid Residue) |

| Sulfonyl Oxygens (SO₂) | Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln (Side Chains); Backbone N-H |

| Sulfonamide Nitrogen (NH) | Donor | Asp, Glu (Side Chains); Backbone C=O |

| Amide Hydrogen (NH) | Donor | Asp, Glu (Side Chains); Backbone C=O |

| Amide Oxygen (C=O) | Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln (Side Chains); Backbone N-H |

| Thiophene Sulfur | Weak Acceptor | Polarized C-H groups |

Metal Complexation: The sulfonamide group, along with the nearby nitrogen and oxygen atoms, can act as a chelating agent, forming stable complexes with metal ions present in the active sites of metalloenzymes. acs.org The nitrogen atom of the sulfonamide can coordinate directly with the metal ion, a common interaction for sulfonamide-based enzyme inhibitors. acs.org The geometry of the binding pocket and the nature of the metal ion (e.g., Zn²⁺, Cu²⁺, Ni²⁺) will dictate the coordination geometry and the stability of the complex. acs.orgnih.govnih.gov The thiophene moiety itself can also participate in metal coordination, although this is less common in biological systems compared to the sulfonamide group.

Conformational Dynamics in Biological Milieu

The biological activity of this compound is not only dependent on its static binding mode but also on its dynamic behavior in the aqueous environment of a biological system. The conformational flexibility of the molecule, particularly the proline ring and the rotatable bonds, allows it to adopt specific conformations that are favorable for binding to a target protein.

The proline ring can exist in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). nih.gov The preference for one pucker over the other can be influenced by the substituent on the nitrogen atom—in this case, the 2-thiophenesulfonyl group. This conformational preference, in turn, influences the orientation of the rest of the molecule and can pre-organize it for binding. nih.gov

Furthermore, the peptide bond preceding the proline residue can exist in either a cis or trans conformation. While the trans conformation is generally favored for most amino acids, the energy barrier for cis-trans isomerization is lower for proline, allowing for a significant population of the cis conformer. nih.govnih.govrsc.org This isomerization can be a critical factor in protein folding and ligand binding, as different conformers may be recognized by different protein targets or may be required for the induced-fit mechanism of binding.

Molecular dynamics simulations of related N-acyl-L-prolinamide compounds have shown that they can exist as multiple stable conformers in solution. The relative populations of these conformers are sensitive to the solvent environment, with polar solvents potentially stabilizing different conformations compared to nonpolar environments. nih.govrsc.org The bulky and electronically distinct 2-thiophenesulfonyl group is expected to significantly influence the conformational landscape of this compound, favoring specific rotamers around the S-N and N-Cα bonds. The interplay between the conformational preferences of the proline ring, the cis-trans isomerization of the amide bond, and the rotational freedom of the thiophenesulfonyl group results in a dynamic equilibrium of conformers, one or more of which may be the biologically active conformation.

Interactive Data Table: Key Conformational Features of Proline-Containing Molecules

| Conformational Feature | Description | Implication for this compound |

| Proline Ring Pucker | Equilibrium between Cγ-endo and Cγ-exo conformations. | The bulky thiophenesulfonyl group likely biases the ring pucker, pre-organizing the molecule for binding. |

| cis-trans Isomerization | Isomerization around the sulfonamide-proline bond. | The presence of both cis and trans conformers could allow for binding to a wider range of protein targets. |

| Rotatable Bonds | Rotation around the S-N and Cα-C bonds. | Defines the overall shape of the molecule and the spatial orientation of the thiophene ring relative to the prolinamide. |

Advanced Structural and Spectroscopic Characterization in Research of N 2 Thiophenesulfonyl L Prolinamide

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for confirming the chemical identity and exploring the conformational dynamics of N-(2-Thiophenesulfonyl)-L-prolinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the covalent framework of this compound. While commercial suppliers confirm the structure using NMR , detailed analysis of the spectra provides deeper insights. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the thiophene (B33073) ring, the sulfonyl group, and the L-prolinamide moiety.

The conformation of the five-membered pyrrolidine (B122466) ring is a critical determinant of the catalyst's function. The vicinal proton-proton (³JHH) coupling constants, extracted from the ¹H NMR spectrum, are dependent on the dihedral angles between adjacent protons. These values help to define the puckering of the proline ring, which can exist in various envelope or twist conformations. nih.gov Furthermore, advanced techniques involving the measurement of ¹³C-¹³C vicinal coupling constants in isotopically enriched samples can provide highly precise conformational data. nih.gov Long-range heteronuclear coupling constants are also valuable for conformational studies and spectral assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Proline Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~4.2 - 4.5 | ~60 - 63 |

| β-CH₂ | ~1.9 - 2.2 | ~29 - 32 |

| γ-CH₂ | ~1.8 - 2.1 | ~24 - 27 |

| δ-CH₂ | ~3.4 - 3.7 | ~47 - 50 |

| C=O (Amide) | - | ~173 - 176 |

| Atom Position (Thiophene Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.2 - 7.4 | ~127 - 129 |

| H-4 | ~7.0 - 7.2 | ~126 - 128 |

| H-5 | ~7.6 - 7.8 | ~132 - 135 |

| C-2 (C-S) | - | ~138 - 142 |

| C-S (Amide NH₂) | ~7.0 - 7.5 (broad) | - |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared and Mass Spectrometry for Functional Group and Molecular Weight Determination

Infrared (IR) spectroscopy is employed to confirm the presence of key functional groups within the molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent parts.

Mass spectrometry (MS) provides an accurate determination of the molecular weight and can offer evidence of the molecular structure through fragmentation analysis. The compound has a molecular weight of 260.33 g/mol . In high-resolution mass spectrometry (HRMS), this compound would exhibit a molecular ion peak corresponding to its exact mass for the molecular formula C₉H₁₂N₂O₃S₂. The fragmentation pattern upon electron impact is expected to show characteristic losses of the sulfonyl group (SO₂) and cleavage at the sulfonamide bond, consistent with patterns observed for other thiophene-sulfonyl derivatives. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H Stretch | 3400 - 3200 (two bands) |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 |

| Thiophene (C-H) | C-H Stretch | > 3000 |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1640 |

| Amide (N-H) | N-H Bend (Amide II) | 1640 - 1550 |

| Thiophene (C=C) | C=C Ring Stretch | 1600 - 1400 |

| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1350 - 1300 & 1170 - 1150 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions. vscht.czactachemscand.orgs-a-s.org

Crystallographic Studies of this compound and its Complexes

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise solid-state structure of a molecule. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation. For this compound, an SC-XRD study would reveal the exact puckering of the proline ring, the orientation of the thiophenesulfonyl group relative to the prolinamide, and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While the structures of reaction products catalyzed by this compound have been confirmed by X-ray crystallography mdpi.comresearchgate.net, the specific crystallographic data for the catalyst itself is not widely published.

Co-crystallization with Metal Ions or Enzyme Targets

Co-crystallization involves crystallizing a target molecule with a secondary component, such as a metal ion or another molecule, to form a new crystalline solid. The functional groups in this compound, particularly the oxygen atoms of the sulfonyl and amide groups and the nitrogen atoms, can act as potential coordination sites for metal ions. nih.gov Forming co-crystals with metal ions could modulate the catalytic properties of the molecule. Studies on L-proline have shown its ability to form ionic co-crystals with lithium salts. nih.gov Similarly, co-crystallization has been explored with other proline derivatives and active pharmaceutical ingredients. japsonline.com Investigating the co-crystallization of this compound could provide insights into its interaction with potential co-catalysts or substrates, and SC-XRD analysis of such co-crystals would reveal the specific binding modes and intermolecular interactions.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

As a chiral catalyst, the enantiomeric purity of this compound is paramount to its effectiveness in asymmetric synthesis. The compound is commercially available with a high degree of optical purity, typically a minimum of 99.0% enantiomeric excess (ee).

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are ideal for this assessment. Circular Dichroism (CD) spectroscopy is a primary method where enantiomers produce mirror-image spectra. The intensity of the CD signal is directly proportional to the concentration of the enantiomer, allowing for the precise determination of enantiomeric excess in a sample. nih.gov More advanced techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide even greater structural sensitivity and can be used for at-line monitoring of optical purity. chemrxiv.org These methods are crucial for quality control during the synthesis and purification of this compound, ensuring its stereochemical integrity for catalytic applications.

Computational and Theoretical Investigations of N 2 Thiophenesulfonyl L Prolinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of N-(2-Thiophenesulfonyl)-L-prolinamide. nih.gov These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's stability and chemical behavior. mdpi.com Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311G(d,p)) are commonly employed to optimize the molecular geometry and compute various electronic properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. mdpi.comresearchgate.net

For thiophene (B33073) sulfonamide derivatives, the HOMO is typically distributed over the electron-rich thiophene ring, while the LUMO is often localized on the sulfonamide group and adjacent moieties. mdpi.com This distribution suggests that the thiophene ring is the likely site for electrophilic attack, whereas the sulfonamide portion may interact with nucleophiles. The HOMO-LUMO energy gap for related thiophene sulfonamides has been calculated to be in the range of 3.44–4.65 eV, indicating good molecular stability. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Thiophene Sulfonamide Analogs

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (LUMO-HOMO) | Energy Gap | 3.4 to 4.7 |

Note: Data are illustrative based on computational studies of analogous thiophene sulfonamide derivatives and are not specific experimental values for this compound.

Computational methods can accurately predict the acidity (pKa) of ionizable functional groups. In this compound, the primary sites of interest are the sulfonamide nitrogen (N-H) and the amide protons of the prolinamide group. The sulfonamide proton is generally acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. Computational models, which often use thermodynamic cycles, can calculate the free energy change of deprotonation in a solvent, leading to a pKa prediction. chemrxiv.org Studies have shown that quantum chemical calculations can predict sulfonamide pKa values with high accuracy, sometimes even identifying erroneous experimental data. chemrxiv.org The primary amide group is significantly less acidic. Conversely, the basicity of the molecule is associated with lone pairs on oxygen and nitrogen atoms, which can be protonated.

Table 2: Predicted Acidity of Key Functional Groups

| Functional Group | Predicted Property | Estimated pKa Range |

|---|---|---|

| Sulfonamide (SO₂NH) | Acidic | 9.0 - 11.0 |

| Amide (CONH₂) | Very Weakly Acidic | > 16 |

Note: Values are estimates based on computational predictions for similar sulfonamide-containing compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for studying the three-dimensional structure and dynamic behavior of this compound. These methods explore how the molecule folds, moves, and interacts with its environment over time. nih.gov

Computational conformational analysis, using methods like potential energy surface (PES) scanning, can identify low-energy, stable conformers. Studies on related prolinamide structures, such as N-acetyl-L-prolinamide, have used a combination of DFT calculations and spectroscopic techniques to identify and characterize the dominant conformers in different environments. nih.gov These studies reveal that the conformational preferences can be influenced by intramolecular hydrogen bonding and solvent effects.

Table 3: Torsional Angles Defining Key Conformations

| Dihedral Angle | Description | Typical Range (Degrees) |

|---|---|---|

| ω (Cα-C'-N-Cα) | Amide bond planarity (cis/trans) | ~180° (trans) |

| φ (C'-N-Cα-C') | Proline backbone torsion | -60° to -80° |

| ψ (N-Cα-C'-N) | Proline backbone torsion | -100° to 180° |

Note: Data are based on general conformational studies of L-prolinamide scaffolds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates. For this compound, docking simulations would involve placing the molecule into the active site of a selected protein target and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. ekb.egnih.gov

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov These simulations provide insights into the dynamic behavior of the complex over time. nih.gov Finally, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores alone. Docking studies on other thiophene sulfonamide derivatives have shown binding affinities (docking scores) ranging from -6 to -12 kcal/mol against various protein targets. nih.gov

Table 4: Representative Data from a Hypothetical Docking Study

| Parameter | Description | Illustrative Value |

|---|---|---|

| Docking Score | Estimated binding affinity from docking algorithm | -8.5 kcal/mol |

| Binding Free Energy (ΔGbind) | Calculated affinity from MM/GBSA or similar methods | -45.0 kcal/mol |

| Key Interacting Residues | Amino acids in the target's active site forming bonds | SER, HIS, LEU |

| H-Bonds | Number of predicted hydrogen bonds | 3 |

Note: This table is for illustrative purposes only and does not represent results from an actual docking study of this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. nih.gov This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. The activation energy, derived from the energy difference between the reactant and the transition state, determines the reaction rate.

For this compound, computational studies could explore various potential reactions, such as the sulfonylation of proline amide or subsequent reactions involving the thiophene ring or amide group. For instance, DFT calculations have been used to investigate the mechanism of alkene aminosulfonylation involving N-sulfonyl ketimines, determining that the reaction proceeds through the homolysis of the N–S bond to produce iminyl and tosyl radicals. nih.gov Such studies can clarify whether a reaction is concerted or stepwise and predict the stereochemical outcome, providing invaluable guidance for synthetic chemistry.

Emerging Research Directions and Future Perspectives for N 2 Thiophenesulfonyl L Prolinamide

Development of Next-Generation Asymmetric Organocatalysts

The field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions enantioselectively, represents a primary area of opportunity for N-(2-Thiophenesulfonyl)-L-prolinamide. orgasynth.com Proline and its derivatives are foundational in this field, and the development of novel catalysts with improved efficacy and selectivity is a continuous goal.

This compound belongs to the class of proline sulfonamides, which have demonstrated significant utility in catalyzing a variety of carbon-carbon bond-forming reactions. The thiophene-containing sulfonamide moiety can influence the catalyst's electronic and steric properties, potentially leading to enhanced stereoselectivity in reactions like aldol (B89426) and Michael additions. Research into related thiophene-containing proline sulfonamides has shown their effectiveness as key organocatalysts, with hypotheses suggesting favorable hydrogen-bonding interactions between the thiophene (B33073) group and the sulfonamide that help to improve stereoselectivity. The future in this area involves designing and synthesizing second-generation catalysts based on the this compound scaffold to tackle more complex synthetic challenges, such as the construction of all-carbon quaternary stereocenters.

Exploration of Novel Enzyme Targets and Therapeutic Applications

The structural motifs within this compound are common in many biologically active compounds, suggesting a strong potential for therapeutic applications. sanderkok.com Both sulfonamides and thiophene derivatives are classes of compounds with a broad spectrum of documented pharmacological activities. nih.gov

Sulfonamides are known to exhibit antibacterial, anti-inflammatory, and anticancer properties, often by targeting and inhibiting specific enzymes. nih.gov Similarly, thiophene-based molecules have been investigated for a wide range of biological activities, including as antimicrobial, antioxidant, and anti-inflammatory agents. nih.gov Studies on other proline-based sulfonamides have confirmed their potential as antimicrobial and antioxidant agents. researchgate.netquestjournals.org For instance, a related compound, Thiophene-2-sulfonamide, has been identified as a fungal biomass inhibitor. biosynth.com

Future research will likely focus on screening this compound and its derivatives against various enzyme targets implicated in diseases. Given the known activities of its constituent parts, potential targets could include bacterial enzymes, cyclooxygenase-2 (COX-2), urease, or various protein kinases. nih.gov This exploration could lead to the development of new drug candidates for infectious diseases, inflammatory disorders, or cancer.

Table 1: Bioactivity of Related Sulfonamide and Thiophene Compounds

| Compound Class | Observed Biological Activities | Potential Therapeutic Areas |

| Proline Sulfonamides | Antimicrobial, Antioxidant researchgate.netquestjournals.org | Infectious Diseases, Oxidative Stress-related conditions |

| Thiophene Derivatives | Antimicrobial, Anti-inflammatory, Anticonvulsant, Anticancer nih.gov | Infectious Diseases, Inflammatory Disorders, Neurological Disorders, Oncology |

| General Sulfonamides | COX-2 Inhibition, Urease Inhibition nih.gov | Inflammatory Disorders, Peptic Ulcers |

Integration in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, and diversity-oriented synthesis (DOS), a strategy for creating structurally diverse molecules, are powerful tools in modern organic chemistry and drug discovery. nih.govnih.gov The proline scaffold, a core component of this compound, is a valuable building block in these advanced synthetic strategies. nih.govnih.gov

The application of L-proline in MCRs to construct complex, polyheterocyclic systems has been successfully demonstrated. nih.gov Furthermore, proline derivatives are utilized in DOS methodologies to generate libraries of 3D fragments for drug discovery, leveraging their chiral and polar nature. nih.gov The ability to modify proline-based structures offers a fundamentally diversity-oriented strategy, allowing a single precursor to be converted into a series of molecules with varied functional groups and structural properties. nih.gov

The future perspective for this compound in this context is its use as a sophisticated building block. Its pre-existing complexity and multiple functional groups could be exploited in novel MCRs to rapidly generate libraries of unique chemical entities for biological screening. This approach aligns with the goals of DOS to efficiently explore chemical space and identify new lead compounds for drug development.

Advanced Material Science Applications and Organic Electronics

The thiophene moiety is a cornerstone of conducting polymers and is widely studied for its applications in organic electronics. researchgate.net Thiophene-based polymers are utilized in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics. researchgate.net The presence of the thiophene ring in this compound makes it an attractive candidate for the development of new functional materials.

Furthermore, the combination of sulfonamide and thioester (related to the thiophene-sulfonyl linkage) functionalities in polymers is an emerging area of research. The recent synthesis of well-defined poly(thioester sulfonamide)s via ring-opening copolymerization highlights the potential for creating novel polymers with unique properties. nih.gov

Future research could explore the incorporation of this compound as a monomer or chiral building block in polymerization reactions. This could lead to the creation of novel chiral polymers with interesting electronic, optical, or self-assembly properties. Such materials could find applications in chiral separations, asymmetric catalysis, or as advanced materials in organic electronic devices where chirality can influence molecular packing and performance.

Q & A

Basic: What synthetic routes are available for N-(2-Thiophenesulfonyl)-L-prolinamide, and how can its enantiomeric purity be validated?

Methodological Answer:

this compound is synthesized via sulfonylation of L-prolinamide using 2-thiophenesulfonyl chloride. A validated reverse-phase HPLC method is critical for enantiomeric purity analysis. For example:

- Synthesis : React L-prolinamide with 2-thiophenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Use a Chiralpak® AD-H column with a mobile phase of hexane:ethanol (80:20 v/v) at 1.0 mL/min. Detection at 254 nm ensures separation of D- and L-enantiomers. Limit of detection (LOD) for D-prolinamide is 0.0011 mg/mL, with linearity (R² > 0.999) over 0.1–1.0 mg/mL .

Table 1: HPLC Validation Parameters

| Parameter | Value |

|---|---|

| LOD (D-enantiomer) | 0.0011 mg/mL |

| LOQ | 0.0033 mg/mL |

| Linearity Range | 0.1–1.0 mg/mL (R² > 0.999) |

| Precision (RSD%) | <1.5% |

Advanced: How can computational methods elucidate the binding mechanism of this compound to biological targets?

Methodological Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study ligand-receptor interactions. For example:

- Target Selection : Focus on enzymes like Helicobacter pylori peptide deformylase (PDF), where sulfonamide derivatives show inhibitory activity .

- Protocol : Perform 100-ns MD simulations using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) and key residues (e.g., His132, Glu146). DFT calculations (B3LYP/6-31G*) optimize ligand geometry and electronic properties .

- Validation : Compare computational results with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protonation states, requiring iterative refinement .

Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms sulfonamide formation. Key signals: δ 7.8–8.1 ppm (thiophene protons), δ 3.5–4.5 ppm (proline backbone) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ = 285.07 for C₉H₁₂N₂O₃S₂) .

- X-ray Crystallography : Resolve stereochemistry; however, trifluoroacetate salts (e.g., CAS 1089663-51-3) may complicate crystal formation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

Methodological Answer:

- Modifications : Introduce substituents to the thiophene ring (e.g., halogens) or proline backbone (e.g., methyl groups). Compare inhibition kinetics (Km, Vmax) against PDF or caspase-1 .

- Case Study : In related compounds, replacing the thiophene with a morpholine group reduced IC₅₀ by 40%, highlighting electronic effects .

- Data Analysis : Use nonlinear regression (GraphPad Prism) to fit dose-response curves. Address contradictions (e.g., conflicting IC₅₀ values) by standardizing assay conditions (pH, temperature) .

Basic: How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardization : Use identical enzyme sources (e.g., recombinant vs. native) and buffer systems (e.g., Tris-HCl vs. PBS).

- Controls : Include known inhibitors (e.g., actinonin for PDF assays) to calibrate activity .

- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate experimental artifacts .

Advanced: What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Optimization : Stability decreases at pH > 7.0 due to sulfonamide hydrolysis. Use citrate buffers (pH 4.0–6.0) for storage .

- Lyophilization : Formulate as a trifluoroacetate salt (CAS 1089663-51-3) to enhance shelf life. Reconstitute in acetonitrile/water (1:1) to minimize degradation .

- Accelerated Stability Testing : Conduct at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >95% purity indicates robustness .

Basic: How to design a kinetic study for this compound’s enzyme inhibition?

Methodological Answer:

- Assay Setup : Use a continuous spectrophotometric assay (e.g., PDF activity monitored at 340 nm via NADH oxidation).

- Parameters : Vary substrate concentration (0.1–10× Km) and inhibitor concentration (0–100 µM).

- Data Fitting : Apply the Cheng-Prusoff equation to calculate Ki. Example: Ki = 2.3 µM for PDF inhibition .

Advanced: Can this compound serve as a precursor for radiopharmaceuticals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.